molecular formula C4H8O2 B1276673 (S)-3-Butene-1,2-diol CAS No. 62214-39-5

(S)-3-Butene-1,2-diol

Cat. No.: B1276673
CAS No.: 62214-39-5
M. Wt: 88.11 g/mol
InChI Key: ITMIAZBRRZANGB-BYPYZUCNSA-N
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Description

(S)-3-Butene-1,2-diol is an organic compound with the molecular formula C₄H₈O₂ It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-3-Butene-1,2-diol can be synthesized through several methods. One common approach involves the asymmetric dihydroxylation of 1,3-butadiene using a chiral catalyst. This method ensures the formation of the (S)-enantiomer with high enantiomeric excess. The reaction typically requires a catalyst such as osmium tetroxide in the presence of a chiral ligand, along with a co-oxidant like N-methylmorpholine N-oxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to achieve high selectivity and yield. Enzymatic methods often employ lipases or other hydrolases to catalyze the hydrolysis of suitable precursors, leading to the desired diol.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Butene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield alkanes or alcohols, depending on the conditions and reagents used. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with halogenating agents or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thionyl chloride or phosphorus tribromide for halogenation.

Major Products:

    Oxidation: Butene-1,2-dial or butene-1,2-dioic acid.

    Reduction: Butane-1,2-diol or butane.

    Substitution: Halogenated butene derivatives.

Scientific Research Applications

(S)-3-Butene-1,2-diol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.

    Biology: The compound serves as a substrate in enzymatic studies to understand the mechanisms of various hydrolases and oxidases.

    Medicine: this compound is investigated for its potential use in drug development, especially in the synthesis of chiral pharmaceuticals.

    Industry: It is utilized in the production of polymers and other materials where chirality is crucial.

Mechanism of Action

The mechanism by which (S)-3-Butene-1,2-diol exerts its effects depends on the specific reaction or application. In enzymatic reactions, the compound interacts with the active site of the enzyme, leading to the formation of enzyme-substrate complexes. The molecular targets and pathways involved vary based on the enzyme and the reaction conditions.

Comparison with Similar Compounds

    ®-3-Butene-1,2-diol: The enantiomer of (S)-3-Butene-1,2-diol, with similar chemical properties but different biological activities.

    1,2-Butanediol: A structural isomer with different physical and chemical properties.

    1,3-Butanediol: Another isomer with distinct reactivity and applications.

Uniqueness: this compound is unique due to its chiral nature and the specific spatial arrangement of its hydroxyl groups. This chirality makes it valuable in the synthesis of enantiomerically pure compounds, which are essential in pharmaceuticals and other applications requiring high stereochemical purity.

Properties

IUPAC Name

(2S)-but-3-ene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-2-4(6)3-5/h2,4-6H,1,3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMIAZBRRZANGB-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016476
Record name (2S)-3-Butene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62214-39-5
Record name 3-Butene-1,2-diol, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062214395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-3-Butene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-Butene-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-BUTENE-1,2-DIOL, (2S)-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The research paper focuses on using (2S,5S)-3-hexene-1,2,5,6-tetraol as a starting material that can be transformed into compounds structurally similar to those derived from (S)-3-butene-1,2-diol through a series of reactions, including ring-closing metathesis. This implies that (2S,5S)-3-hexene-1,2,5,6-tetraol can effectively act as a surrogate for this compound in specific chemical syntheses [].

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